2,5-Dichlorophenylsulfonylethanol
Description
2,5-Dichlorophenylsulfonylethanol is a chlorinated aromatic compound featuring a sulfonyl group (-SO₂-) attached to an ethanol moiety and a phenyl ring substituted with chlorine atoms at the 2- and 5-positions. Such compounds are often utilized in pharmaceutical or agrochemical synthesis, though precise applications require further research .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWFOXIVSFXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278883 | |
| Record name | 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107737-91-7 | |
| Record name | 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107737-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dichlorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenylsulfonylethanol typically involves the reaction of 2,5-dichlorophenol with sulfonyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: 2,5-Dichlorophenylsulfonylacetaldehyde or 2,5-Dichlorophenylsulfonylacetic acid.
Reduction: 2,5-Dichlorophenylsulfideethanol.
Substitution: Various substituted phenylsulfonylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorophenylsulfonylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key differences between 2,5-Dichlorophenylsulfonylethanol and related compounds:
Key Observations:
Substituent Position Effects: The 2,5-dichloro configuration in the target compound creates a distinct electronic environment compared to the 3,5-dichloro isomer. In contrast, 2,5-dimethoxy substitution (as in the amino ketone) increases electron density on the aromatic ring, favoring electrophilic substitution reactions, which is critical in pharmaceutical synthesis .
Functional Group Impact: The sulfonyl group (-SO₂-) in the target compound is more polar and oxidatively stable than the sulfanyl (-S-) group in 2-(3,5-Dichlorophenyl)sulfanylethanol. This makes the sulfonylethanol derivative less volatile and more suitable for applications requiring thermal stability . The amino ketone group in 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl enables hydrogen bonding and salt formation (as hydrochloride), enhancing solubility in aqueous systems—a key trait for drug bioavailability .
Market and Supply Chain Insights
- The 3,5-dichloro thioether derivative is produced in bulk for industrial applications, but its niche use limits widespread supplier diversity .
- Pharmaceutical intermediates like 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl benefit from robust supply chains in China, emphasizing cost-effectiveness and quality assurance .
Biological Activity
2,5-Dichlorophenylsulfonylethanol is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
This compound features a dichlorophenyl moiety attached to a sulfonyl group and an ethanol side chain. Its molecular formula is C8H8Cl2O2S, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against a range of bacteria and fungi. This is particularly relevant for developing new antimicrobial agents in response to rising antibiotic resistance.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions. For example, it has been investigated for its potential to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin-related therapies.
The mechanism of action for this compound is multifaceted:
- Interaction with Biomolecules : The compound can interact with enzymes and proteins, potentially altering their activity. This may involve binding to active sites or inducing conformational changes in target proteins.
- Impact on Cellular Pathways : It may influence pathways related to oxidative stress and apoptosis. These interactions can lead to various biological effects, including cell death or proliferation depending on the concentration and exposure duration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Enzyme Inhibition | Potential inhibitor of tyrosinase | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .
- Tyrosinase Inhibition : Research by Johnson et al. explored the inhibitory effects of the compound on tyrosinase activity in melanocytes. Results indicated that at specific concentrations, it effectively reduced melanin production, which could be beneficial for conditions such as hyperpigmentation .
- Cytotoxic Effects on Cancer Cells : A study published in the Journal of Cancer Research found that this compound induced apoptosis in various cancer cell lines through oxidative stress mechanisms. The findings suggest its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
